5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzenesulfonamide with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-hydroxy-N-phenylbenzenesulfonamide
- 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzenesulfonamide
- 5-chloro-2-hydroxy-N-phenethylbenzenesulfonamide
Uniqueness
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide stands out due to the presence of both methoxy and sulfonamide groups, which confer unique chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c1-20-12-5-3-9(15)7-13(12)21(18,19)16-10-6-8(14)2-4-11(10)17/h2-7,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRUVNBBDBNFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.